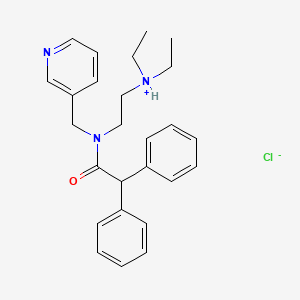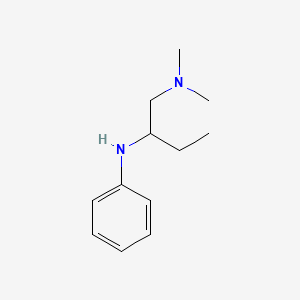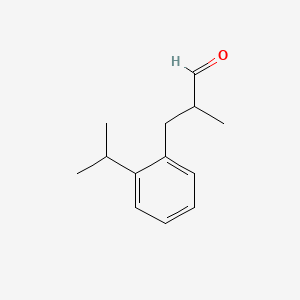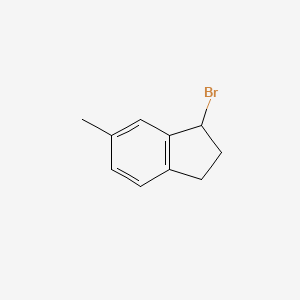
1-Bromo-2,3-dihydro-6-methyl-1H-indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2,3-dihydro-6-methyl-1H-indene is an organic compound with the molecular formula C10H11Br. It is a derivative of indene, characterized by the presence of a bromine atom at the first position and a methyl group at the sixth position of the indene ring. This compound is a colorless liquid with a distinct aromatic odor and is soluble in organic solvents such as ethanol, ether, and dichloromethane .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-2,3-dihydro-6-methyl-1H-indene can be synthesized through a multi-step organic synthesis process. One common method involves the bromination of 2,3-dihydro-6-methyl-1H-indene. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-2,3-dihydro-6-methyl-1H-indene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the bromine atom can yield the parent hydrocarbon, 2,3-dihydro-6-methyl-1H-indene.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Substitution: Formation of 2,3-dihydro-6-methyl-1H-indene derivatives with different functional groups.
Oxidation: Formation of 6-methylindanone or 6-methylindane carboxylic acid.
Reduction: Formation of 2,3-dihydro-6-methyl-1H-indene.
Applications De Recherche Scientifique
1-Bromo-2,3-dihydro-6-methyl-1H-indene is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-2,3-dihydro-6-methyl-1H-indene involves its interaction with specific molecular targets and pathways. The bromine atom can participate in electrophilic aromatic substitution reactions, facilitating the formation of various derivatives. The compound’s reactivity is influenced by the electronic effects of the bromine and methyl groups on the indene ring .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-2,3-dihydro-1H-indene: Lacks the methyl group at the sixth position.
2-Bromo-2,3-dihydro-6-methyl-1H-indene: Bromine atom is at the second position instead of the first.
1-Chloro-2,3-dihydro-6-methyl-1H-indene: Chlorine atom replaces the bromine atom.
Uniqueness
The presence of the bromine atom at the first position makes it a valuable intermediate for further functionalization and synthesis of diverse organic compounds .
Propriétés
Formule moléculaire |
C10H11Br |
|---|---|
Poids moléculaire |
211.10 g/mol |
Nom IUPAC |
1-bromo-6-methyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C10H11Br/c1-7-2-3-8-4-5-10(11)9(8)6-7/h2-3,6,10H,4-5H2,1H3 |
Clé InChI |
BEWIMMGJYCXLDZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(CCC2Br)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




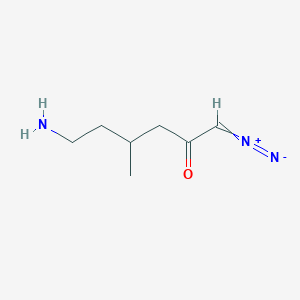
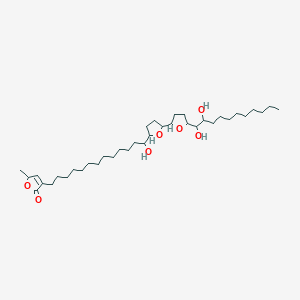
![7,8,11-trimethylbenzo[c]acridine](/img/structure/B13788977.png)
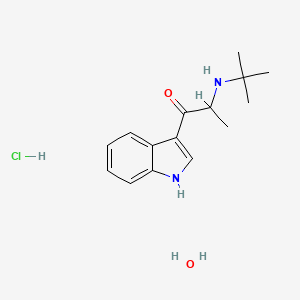


![(10Z,12Z,14Z)-4,6-diazatricyclo[7.6.0.03,7]pentadeca-1,3(7),4,8,10,12,14-heptaene](/img/structure/B13789024.png)
